6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound that features a hydroxymethyl group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with indanone as the starting material.
Hydroxymethylation: The indanone undergoes hydroxymethylation, which can be achieved using formaldehyde and a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the indanone structure can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 6-(formyl)-2,3-dihydro-1H-inden-1-one or 6-(carboxyl)-2,3-dihydro-1H-inden-1-one.
Reduction: Reduction of the carbonyl group can produce 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The indanone structure can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-(Formyl)-2,3-dihydro-1H-inden-1-one: Similar structure but with a formyl group instead of a hydroxymethyl group.
6-(Carboxyl)-2,3-dihydro-1H-inden-1-one: Contains a carboxyl group instead of a hydroxymethyl group.
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol: The carbonyl group is reduced to an alcohol.
Uniqueness
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxymethyl group and an indanone structure
Properties
IUPAC Name |
6-(hydroxymethyl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWZRFJYGQPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610949 | |
Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193819-51-1 | |
Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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